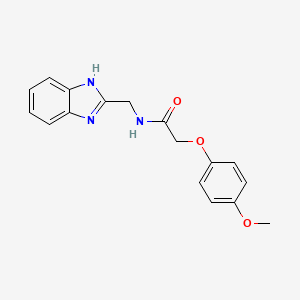![molecular formula C14H9N5S2 B11491723 6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11491723.png)
6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE is a complex heterocyclic compound that incorporates a thiophene ring, a triazolothiadiazole moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach involves the oxidative cyclization of hydrazones .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of microwave irradiation to accelerate reactions and improve yields, can be applied .
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to its bioactive effects . The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
The uniqueness of 3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE lies in its specific combination of a thiophene ring, a triazolothiadiazole moiety, and a pyridine ring, which imparts unique electronic and steric properties. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H9N5S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-[(E)-2-pyridin-3-ylethenyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N5S2/c1-3-10(9-15-7-1)5-6-12-18-19-13(11-4-2-8-20-11)16-17-14(19)21-12/h1-9H/b6-5+ |
InChI Key |
QJNGFKLCVFTKIN-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CS4 |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11491640.png)
![2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B11491646.png)
![4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B11491656.png)
![Ethyl 5-bromo-7-methyl-2-oxo-1,1',2,2',5',6',7',7'A-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B11491661.png)
![N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2,4-dichlorobenzamide](/img/structure/B11491668.png)
![1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea](/img/structure/B11491669.png)


![dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B11491686.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide](/img/structure/B11491704.png)
![N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11491705.png)
![2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B11491712.png)
![2-Amino-4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11491731.png)
